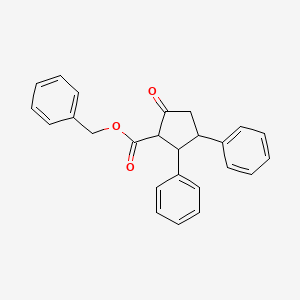![molecular formula C17H26N4O5 B13987364 tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 32899-48-2](/img/structure/B13987364.png)
tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide (9ci) is a synthetic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide typically involves the following steps:
Protection of L-serine: L-serine is first protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of Methyl Ester: The protected L-serine is then converted to its methyl ester by reacting it with methyl iodide in the presence of potassium carbonate.
Coupling with L-phenylalanine: The methyl ester of N-Boc-L-serine is coupled with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired peptide bond.
Hydrazide Formation: The final step involves the conversion of the peptide to its hydrazide form by reacting it with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-serine methyl ester: A precursor in the synthesis of the compound.
L-phenylalanine: Another amino acid used in the synthesis.
Hydrazine hydrate: Used in the formation of the hydrazide group.
Uniqueness
L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
32899-48-2 |
|---|---|
Formule moléculaire |
C17H26N4O5 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C17H26N4O5/c1-17(2,3)26-16(25)20-12(9-11-7-5-4-6-8-11)14(23)19-13(10-22)15(24)21-18/h4-8,12-13,22H,9-10,18H2,1-3H3,(H,19,23)(H,20,25)(H,21,24) |
Clé InChI |
UHBQBUZMKXTUBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


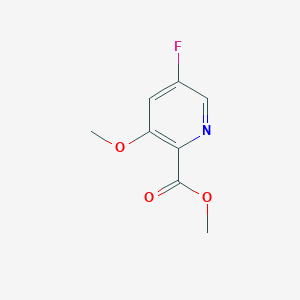
![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)
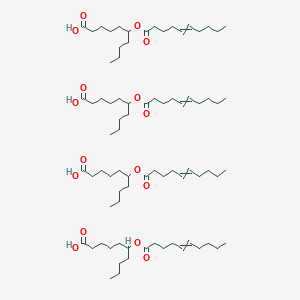
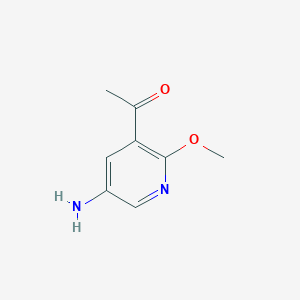
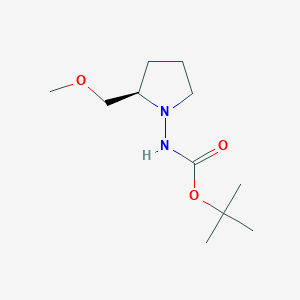


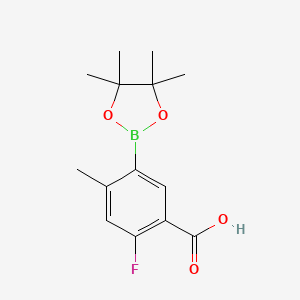
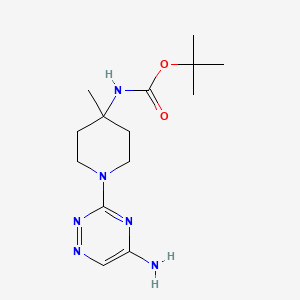

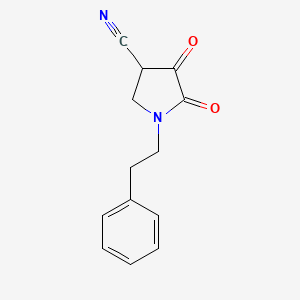

![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
